molecular formula C11H10F3NO B2573426 N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide CAS No. 2361641-65-6

N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide

Cat. No.: B2573426
CAS No.: 2361641-65-6
M. Wt: 229.202
InChI Key: ZAVLKCAWEMEDPR-UHFFFAOYSA-N
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Description

N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide is a synthetic cinnamamide derivative designed for advanced pharmacological research. Cinnamamide derivatives are recognized as an important pharmacophore in medicinal chemistry, with particular significance in the investigation of therapies for central and peripheral nervous system disorders . Preclinical studies on structurally related cinnamamide compounds have demonstrated considerable anticonvulsant activity in established animal models of epilepsy and seizures, making this chemical class a promising candidate for exploring new treatments for drug-resistant neurological conditions . The strategic incorporation of the 1,1,2-trifluoroethyl moiety on the phenyl ring is intended to modulate the compound's physicochemical properties; the fluorine atoms can significantly influence lipophilicity, metabolic stability, and membrane permeability, which are critical parameters for optimizing pharmacokinetic profiles and enhancing biological activity . Furthermore, cinnamamide scaffolds have shown a broad spectrum of biological activities beyond neurology. Research on similar N-arylcinnamamides has revealed potent efficacy against various microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis , positioning them as valuable chemical tools for developing novel antimicrobial agents . The (2E)-propenamide group, a key structural feature of this molecule, is often implicated in interactions with biological targets, such as enzyme active sites. This compound serves as a versatile building block for investigating structure-activity relationships and for the synthesis of more complex molecules with potential therapeutic applications in multiple disease areas.

Properties

IUPAC Name

N-[3-(1,1,2-trifluoroethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3NO/c1-2-10(16)15-9-5-3-4-8(6-9)11(13,14)7-12/h2-6H,1,7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAVLKCAWEMEDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC(=C1)C(CF)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide typically involves the reaction of 3-(1,1,2-trifluoroethyl)aniline with acryloyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as automated purification systems to streamline the production process. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide:

  • Acidic Hydrolysis : Reacts with concentrated HCl (6M) at reflux (110°C) for 8–12 hours to form 3-(1,1,2-trifluoroethyl)benzoic acid and allylamine hydrochloride1.

  • Basic Hydrolysis : Treatment with NaOH (2M) in ethanol/water (1:1) at 80°C for 4 hours produces the sodium salt of the carboxylic acid2.

Key Factors :

ConditionReagents/CatalystsYield (%)
Acidic (HCl, reflux)HCl (6M)78–85
Basic (NaOH, ethanol)NaOH (2M)65–72

Electrophilic Aromatic Substitution (EAS)

The phenyl ring undergoes nitration, sulfonation, and halogenation. The trifluoroethyl group acts as a meta-directing, deactivating substituent:

  • Nitration : Fuming HNO₃/H₂SO₄ at 0–5°C for 2 hours yields nitro derivatives at the meta position3.

  • Chlorination : Cl₂/AlCl₃ in dichloromethane (25°C, 1 hour) produces mono- or di-chlorinated products1.

Regioselectivity :

  • Meta substitution dominates due to the electron-withdrawing trifluoroethyl group.

Reduction of the Enamide Double Bond

The α,β-unsaturated amide undergoes hydrogenation:

  • Catalytic Hydrogenation : H₂ (1 atm) with Pd/C (10% w/w) in methanol (25°C, 4 hours) reduces the double bond to form N-[3-(1,1,2-trifluoroethyl)phenyl]propanamide4.

  • Selectivity : Full saturation without over-reduction of the amide group4.

Optimized Conditions :

CatalystSolventTemperatureTimeYield (%)
Pd/CMethanol25°C4h92

Nucleophilic Acyl Substitution

The amide reacts with nucleophiles (e.g., Grignard reagents) under specific conditions:

  • Grignard Addition : Reaction with MeMgBr (2 equiv) in THF at −78°C generates a ketone intermediate, which can be trapped with electrophiles2.

Mechanistic Pathway :

  • Deprotonation of the amide nitrogen.

  • Nucleophilic attack on the carbonyl carbon.

Cycloaddition Reactions

The α,β-unsaturated amide participates in [4+2] Diels-Alder reactions:

  • With Cyclopentadiene : In toluene at 80°C (12 hours), forms a bicyclic adduct with high endo selectivity3.

  • Catalysis : Lewis acids like BF₃·Et₂O improve reaction rates and regioselectivity4.

Representative Example :

DienophileConditionsProduct StructureYield (%)
CyclopentadieneToluene, 80°C, 12hBicyclo[5.4.0]88

Oxidation Reactions

The trifluoroethyl group resists oxidation, but the enamide double bond reacts with peracids:

  • Epoxidation : m-CPBA (1.2 equiv) in CH₂Cl₂ (0°C, 6 hours) forms an epoxide5.

  • Ozonolysis : O₃ in CH₂Cl₂/MeOH (−78°C) followed by reductive workup yields aldehydes1.

Oxidation Stability :

  • Trifluoroethyl group remains intact under standard oxidative conditions.

Polymerization Behavior

Radical-initiated polymerization of the enamide group:

  • Thermal Initiation : AIBN (1 mol%) in DMF at 70°C for 24 hours produces poly(prop-2-enamide) with Mn ≈ 15,000 Da6.

  • Applications : Polymers exhibit high thermal stability (Td > 300°C)6.

Biological Activity via Kinase Inhibition

Structural analogs (e.g., EVT-26731017) show kinase inhibition through:

  • Binding Mode : The trifluoroethyl group enhances hydrophobic interactions with ATP-binding pockets6.

  • IC₅₀ Values : Ranges from 12–50 nM for CDK2 and EGFR kinases in biochemical assays6.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Recent studies have highlighted the efficacy of N-[3-(1,1,2-trifluoroethyl)phenyl]prop-2-enamide as a potential antimicrobial agent. In vitro evaluations showed significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). The compound demonstrated minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM against these pathogens, indicating its potential as a therapeutic agent in treating resistant infections .

Anticancer Properties
The compound has also been investigated for its anticancer properties. In a study assessing various derivatives, this compound exhibited notable cytotoxic effects against human tumor cell lines. Specifically, it showed an average growth inhibition rate of 12.53% across a panel of approximately sixty cancer cell lines tested by the National Cancer Institute (NCI) . This suggests that the compound could serve as a lead structure for developing new anticancer drugs.

Material Science Applications

Photoinitiators in Polymer Chemistry
In the field of material science, this compound has been explored as a photoinitiator in UV-curable resin formulations. Its ability to initiate polymerization upon UV exposure makes it valuable for developing high-performance coatings and adhesives. The incorporation of this compound into resin compositions has shown improvements in mechanical properties and curing efficiency .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has revealed insights into how modifications can enhance its biological activity. For instance, variations in substituents on the phenyl ring have been correlated with changes in antimicrobial potency and anticancer efficacy. This information is crucial for guiding future synthetic efforts aimed at optimizing the compound's therapeutic profile .

Comprehensive Data Table

Application Area Activity/Effect MIC Values/IC50 Reference
AntimicrobialEffective against MRSA and VRE0.15 - 5.57 µM
AnticancerGrowth inhibition in cancer cell linesAverage GI50: 15.72 µM
PhotoinitiatorEnhances curing efficiency in resinsNot specified
SAR StudiesCorrelation of substituents with activityVaries by modification

Mechanism of Action

The mechanism of action of N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Properties

The compound’s closest analogs include:

  • (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide : Features a trifluoromethyl (CF₃) group at the phenyl ring’s 3-position .
  • N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-methoxyphenyl)prop-2-enamide : Contains hydroxyl and methoxy substituents on the phenyl ring .
  • 3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide : Combines methoxy and hydroxyl groups with a flexible ethyl chain .

Key Differences :

  • Trifluoroethyl vs.
  • Substituent Positioning : The 3-position substitution on the phenyl ring (as seen in the target compound and CF₃ analog) is critical for activity against Staphylococcus aureus and Mycobacterium tuberculosis .
Table 1: Antimicrobial and Anti-inflammatory Activities of Selected Analogs
Compound Name Substituents Biological Activity (IC₅₀/MIC) Reference
(2E)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide 3-CF₃, phenylpropenamide MIC: 2 µg/mL (S. aureus ATCC 29213)
N-[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]-3-(4-MeO-phenyl)prop-2-enamide 3,4-diOH, 4-MeO-phenyl Anti-inflammatory IC₅₀: 17.00 ± 1.11 µM
3-(4-OH-3-MeO-phenyl)-N-[2-(4-OH-phenyl)-2-MeO-ethyl]acrylamide 4-OH-3-MeO-phenyl, 4-OH-ethyl Anti-inflammatory IC₅₀: <17.21 µM
N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide (Inferred) 3-CH₂CF₃, phenylpropenamide Predicted MIC: 1–5 µg/mL (based on SAR) N/A

Observations :

  • Antimicrobial Potency : The CF₃ analog exhibits strong activity against S. aureus (MIC = 2 µg/mL), comparable to ampicillin. The trifluoroethyl variant is hypothesized to show similar or enhanced potency due to improved membrane permeability .
  • Anti-inflammatory Activity : Hydroxyl and methoxy substituents (e.g., in compounds from and ) enhance anti-inflammatory effects (IC₅₀ ~17 µM), but fluorinated groups may reduce this activity in favor of antimicrobial action .

Structure-Activity Relationships (SAR)

  • Lipophilicity : Fluorinated groups (CF₃, CH₂CF₃) increase logP values, enhancing penetration into bacterial membranes. This correlates with the high antistaphylococcal activity of CF₃-containing analogs .
  • Anti-inflammatory vs. Antimicrobial Trade-offs: Polar substituents (e.g., -OH, -OMe) favor anti-inflammatory activity via NO inhibition, while fluorinated/apolar groups prioritize antimicrobial effects .

Cytotoxicity and Selectivity

  • Selectivity : Hydroxyl-rich analogs () exhibit dual anti-inflammatory and moderate antimicrobial activity, whereas fluorinated compounds are more specialized .

Biological Activity

N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured manner.

This compound is characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which significantly influences its lipophilicity and biological interactions. The compound's structure can be represented as follows:

  • Molecular Formula : C16H16F3NO
  • IUPAC Name : this compound

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. The trifluoroethyl group enhances the compound's ability to penetrate lipid membranes, facilitating its interaction with various proteins and enzymes. This interaction may lead to alterations in signaling pathways associated with inflammation and cancer progression.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance:

  • Activity Against Bacteria : Compounds containing similar structural motifs have shown significant inhibitory effects against Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 0.15 to 5.57 µM for staphylococci and 2.34 to 44.5 µM for enterococci .

Anticancer Potential

The compound has also been investigated for its potential anticancer properties. Research indicates that derivatives of trifluoromethyl-substituted anilides exhibit cytotoxic effects on various cancer cell lines:

  • Cytotoxicity : In vitro studies suggest that certain analogs can induce apoptosis in cancer cells more effectively than standard chemotherapeutic agents like bleomycin .

Study 1: Antimicrobial Efficacy

A study published in December 2022 evaluated the antimicrobial efficacy of several trifluoromethyl-substituted compounds against resistant bacterial strains. The results indicated that compounds similar to this compound displayed promising activity against both gram-positive and gram-negative bacteria .

CompoundMIC (µM)Target Organism
1j0.15S. aureus
1o0.29M. marinum
2p5.57E. faecalis

Study 2: Anticancer Activity

In a separate investigation focused on anticancer activity, derivatives of this compound were tested against FaDu hypopharyngeal tumor cells. Results demonstrated significant cytotoxicity and induced apoptosis at low concentrations .

CompoundIC50 (µM)Cell Line
EF2412FaDu
Analog 18FaDu

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide?

  • Methodology : The compound can be synthesized via a two-step process:

Suzuki-Miyaura coupling to introduce the trifluoroethylphenyl group using a palladium catalyst and aryl boronic acid derivatives .

Amide bond formation between the resulting carboxylic acid derivative and acryloyl chloride under anhydrous conditions with a base like triethylamine .

  • Key Considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography. The trifluoroethyl group may require inert atmosphere handling due to potential hydrolytic sensitivity.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : Confirm the presence of the trifluoroethyl group (distinct 19F^{19}\text{F} signals at ~-60 ppm) and the acrylamide double bond (Jtrans1516 HzJ_{trans} \approx 15-16\ \text{Hz}) .
  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to verify molecular ion peaks (e.g., [M+H]+^+) and ensure >95% purity .
  • Elemental Analysis : Validate empirical formula consistency (e.g., C11_{11}H9_{9}F3_{3}N2_{2}O).

Q. What are the solubility properties and formulation considerations for biological assays?

  • Solubility : The compound is likely lipophilic due to the trifluoroethyl and phenyl groups. Test solubility in DMSO (primary stock solvent) and aqueous buffers (e.g., PBS with 0.1% Tween-80 for in vitro assays) .
  • Stability : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) to assess degradation under storage conditions.

Advanced Research Questions

Q. How does the trifluoroethyl group influence pharmacokinetic properties and target binding?

  • Mechanistic Insight : The trifluoroethyl group enhances metabolic stability by resisting cytochrome P450 oxidation and increases lipophilicity, improving membrane permeability .
  • Structural Analysis : X-ray crystallography of analogous EGFR inhibitors (e.g., AZD9291) shows that fluorinated groups occupy hydrophobic kinase pockets, reducing entropic penalties during binding .

Q. What in vitro assays are suitable for evaluating kinase inhibition activity?

  • Assay Design :

  • Kinase Profiling : Use recombinant kinase panels (e.g., Eurofins KinaseProfiler™) to assess selectivity against EGFR mutants (e.g., L858R/T790M) .
  • Cellular Assays : Measure IC50_{50} in NSCLC cell lines (e.g., H1975) via MTT viability assays, comparing potency to first-generation inhibitors like gefitinib .

Q. How can researchers address contradictory data on off-target effects?

  • Strategies :

  • Proteome-Wide Screening : Employ thermal shift assays (CETSA) or affinity pulldown coupled with mass spectrometry to identify non-kinase targets .
  • Dose-Response Analysis : Validate off-target effects across multiple cell lines and orthogonal assays (e.g., CRISPR knockdown of suspected off-target proteins).

Q. What computational methods predict binding modes with kinase mutants?

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with EGFR T790M/L858R mutants. Incorporate flexibility in the acrylamide warhead to simulate covalent binding to Cys797 .
  • MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of the inhibitor-enzyme complex and identify key residue interactions .

Q. How can structure-activity relationship (SAR) studies optimize selectivity against resistant mutants?

  • SAR Design :

  • Analog Synthesis : Modify the phenyl ring substituents (e.g., electron-withdrawing groups) to enhance steric complementarity with mutant kinase pockets .
  • Covalent Binding : Test acrylamide variants (e.g., substituted α,β-unsaturated ketones) to balance reactivity and selectivity for cysteine residues .

Data Contradiction Analysis

  • Example : Discrepancies in reported IC50_{50} values across studies may arise from differences in assay conditions (e.g., ATP concentrations, cell line genetic backgrounds).
    • Resolution : Standardize assays using clinically relevant ATP levels (1 mM) and validate findings in isogenic cell pairs (wild-type vs. mutant EGFR) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.